molecular formula C11H14N2O B3258050 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone CAS No. 3000-78-0

1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B3258050
CAS No.: 3000-78-0
M. Wt: 190.24 g/mol
InChI Key: SSABMTSCLQGWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyridine ring attached to a pyrrolidine ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its combined pyridine and pyrrolidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABMTSCLQGWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.